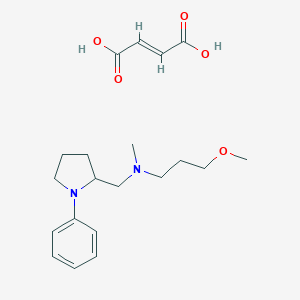
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include methoxypropylamine, phenylpyrrolidine, and methylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactors. These reactors offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors also enhances the sustainability of the production process by minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its effects on neurological pathways and its use in drug development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of 3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as neurotransmission, signal transduction, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate include:
3-Methoxypropylamine: Known for its use as a corrosion inhibitor and building block in pharmaceutical applications.
Phenylpyrrolidine derivatives: These compounds share structural similarities and are used in various chemical and biological studies.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry.
Propiedades
Número CAS |
142469-88-3 |
|---|---|
Fórmula molecular |
C16H26N2O.C4H4O4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;3-methoxy-N-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H26N2O.C4H4O4/c1-17(11-7-13-19-2)14-16-10-6-12-18(16)15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-5,8-9,16H,6-7,10-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
FAWVQHAGGIVZMF-WLHGVMLRSA-N |
SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Sinónimos |
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fum arate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















